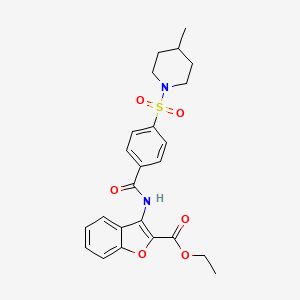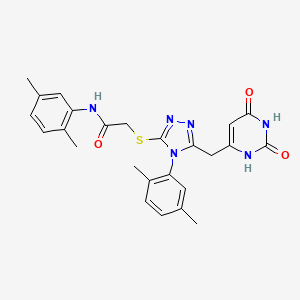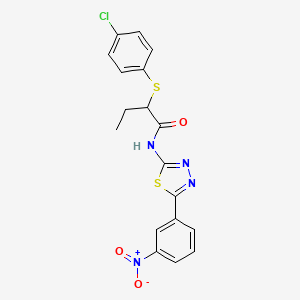
Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of piperidines, which are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a benzamido group, a sulfonyl group, and a methylpiperidinyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Chemical Structure and Interactions
- The structural analysis of related benzofuran derivatives shows intermolecular hydrogen bonding and π–π interactions, indicating the potential for complex formation and molecular recognition applications (Choi, Seo, Son, & Lee, 2009). These interactions could be relevant for designing drug molecules or materials with specific binding properties.
Receptor Binding and Biological Activity
- Studies on [(acylamino)alkyl]benzoic acids and sulfonylureas reveal insights into hypoglycemic activity and receptor binding at pancreatic beta cells, suggesting potential research applications in diabetes treatment (Brown & Foubister, 1984). This highlights the importance of the sulfonyl and benzamido groups in biological activity, which may extend to Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate.
Catalysis and Synthetic Applications
- The use of sulfonic acid imidazolium salts in catalysis for the synthesis of benzimidazoles at room temperature presents an efficient and novel catalytic system (Khazaei et al., 2011). This finding could point towards the application of similar sulfonamide-containing compounds in catalytic processes or synthetic methodologies.
Antimicrobial and Antitubercular Activities
- Benzofuran derivatives have been evaluated for their antimicrobial and antitubercular activities, suggesting the potential use of this compound in developing new therapeutic agents (Mubarak et al., 2007), (Reddy et al., 2014). The structural features of these compounds, including the benzofuran core and various substituents, play a critical role in their biological efficacy.
Orientations Futures
The future directions in the research of such compounds involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is of interest to both novice researchers taking their first steps and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .
Mode of Action
Piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . The piperidine ring, a common structure in these derivatives, is essential for chiral optimization , which can influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications , suggesting they may affect multiple pathways.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they can have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
ethyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-8-10-18(11-9-17)33(29,30)26-14-12-16(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSFSYILSLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2751038.png)




![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)







